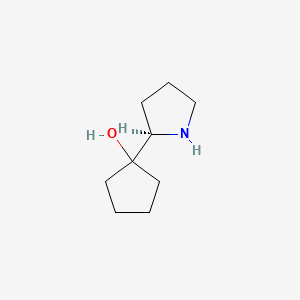
(R)-1-(Pyrrolidin-2-yl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[®-2-Pyrrolidinyl]cyclopentanol is a chiral compound that features a pyrrolidine ring attached to a cyclopentanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-[®-2-Pyrrolidinyl]cyclopentanol can be synthesized through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . Another method includes the catalytic hydrogenation-rearrangement of biomass-derived furfural-like compounds using a ruthenium-molybdenum bimetallic catalyst .
Industrial Production Methods: Industrial production of 1-[®-2-Pyrrolidinyl]cyclopentanol often relies on the catalytic hydrogenation-rearrangement method due to its efficiency and high selectivity. The reaction conditions typically involve temperatures around 600°C and the use of a 1% ruthenium-2.5% molybdenum catalyst on carbon nanotubes .
化学反応の分析
Types of Reactions: 1-[®-2-Pyrrolidinyl]cyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include cyclopentanone (from oxidation), cyclopentane (from reduction), and various halogenated cyclopentanol derivatives (from substitution).
科学的研究の応用
1-[®-2-Pyrrolidinyl]cyclopentanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
作用機序
The mechanism of action of 1-[®-2-Pyrrolidinyl]cyclopentanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structural configuration and the nature of the target enzyme. The pyrrolidine ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity.
類似化合物との比較
Cyclopentanol: A simpler analog without the pyrrolidine ring, used in similar applications but with different reactivity and selectivity.
Cyclopentanone: An oxidized form of cyclopentanol, used as an intermediate in organic synthesis.
Pyrrolidine: A simpler analog without the cyclopentanol moiety, used as a building block in organic synthesis.
Uniqueness: 1-[®-2-Pyrrolidinyl]cyclopentanol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a cyclopentanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
185246-69-9 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.241 |
IUPAC名 |
1-[(2R)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m1/s1 |
InChIキー |
QQUKQBYVRHYKMW-MRVPVSSYSA-N |
SMILES |
C1CCC(C1)(C2CCCN2)O |
同義語 |
Cyclopentanol, 1-(2-pyrrolidinyl)-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



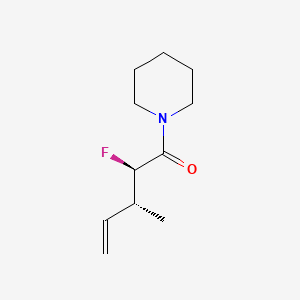
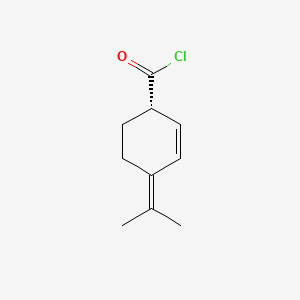
![N-[1-(1-Hydroxy-2-phenyl-ethyl)-piperidin-4-yl]-N-phenyl-propionamide](/img/structure/B573709.png)
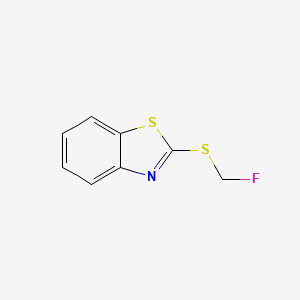

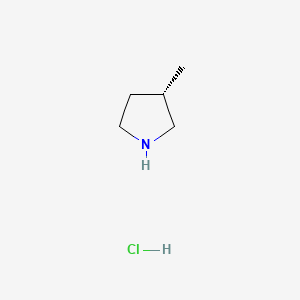
![1H-Pyrazolo[4,3-D]thiazol-5-amine](/img/structure/B573720.png)
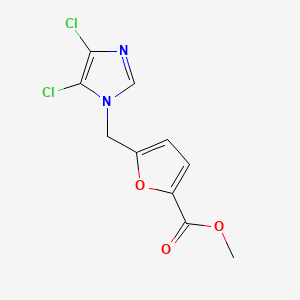
![(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B573729.png)
